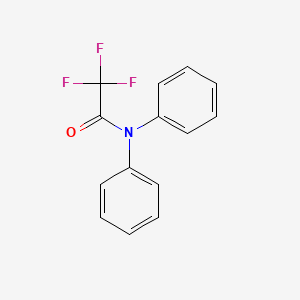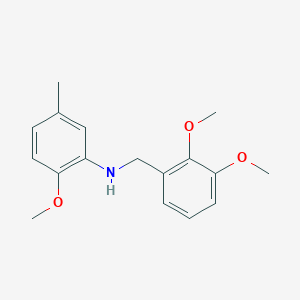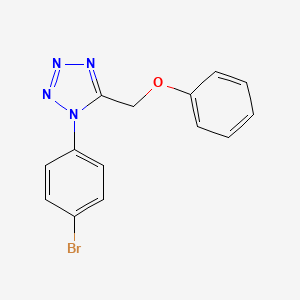![molecular formula C13H12N2O3S B5695499 N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)
N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide, also known as GW 501516 or Cardarine, is a synthetic drug that was originally developed for the treatment of metabolic and cardiovascular diseases. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation. In recent years, GW 501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and promote fat loss.
Mécanisme D'action
N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, energy expenditure, and inflammation. Activation of PPARδ by N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn leads to increased endurance and improved metabolic function.
Biochemical and Physiological Effects:
N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 has been shown to have a number of biochemical and physiological effects, including increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It has also been shown to increase endurance and reduce fatigue in animal models of exercise. In addition, N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 has been shown to reduce inflammation and improve insulin sensitivity in animal models of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 for lab experiments is its ability to improve metabolic function and reduce inflammation in animal models of metabolic and cardiovascular diseases. This makes it a useful tool for studying the mechanisms underlying these diseases and for developing new therapeutic strategies. However, one limitation of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 is its potential for off-target effects and toxicity, which must be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for research on N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516, including:
1. Further studies on the mechanisms underlying the effects of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 on metabolic function and inflammation.
2. Development of new therapeutic strategies based on the use of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 for the treatment of metabolic and cardiovascular diseases.
3. Evaluation of the potential off-target effects and toxicity of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 in preclinical studies.
4. Investigation of the effects of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 on exercise performance and muscle function.
5. Development of new synthetic analogs of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 with improved efficacy and safety profiles.
In conclusion, N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 is a synthetic drug that has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, energy expenditure, and inflammation. While N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 has shown promise in preclinical studies, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 involves several steps, including the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-chlorobenzoic acid. This is then reacted with 2-aminothiophene to form the corresponding amide. The amide is then treated with a mixture of acetic anhydride and acetic acid to form the final product, N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516.
Applications De Recherche Scientifique
N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism and reduce inflammation in animal models of obesity and diabetes. In addition, N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 has been shown to increase insulin sensitivity and improve glucose tolerance in diabetic mice.
Propriétés
IUPAC Name |
N-(5-carbamoyl-2-methoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-10-5-4-8(12(14)16)7-9(10)15-13(17)11-3-2-6-19-11/h2-7H,1H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYRCKNNVCSFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-carbamoyl-2-methoxyphenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695426.png)


![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695442.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5695458.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5695492.png)

![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate](/img/structure/B5695523.png)